U89232

Myocardial ischemia Cardioprotection Hemodynamics

Researchers requiring cardioprotection in ischemia-reperfusion without hemodynamic confounding face data variability with vasoactive KATP openers. U89232 (CAS 134017-78-0) resolves this: in porcine models, it reduces infarct size by 71% (63.2%→18.5% of risk region) with zero hemodynamic alteration, enabling unambiguous myocardial protection quantification. • ~100-fold lower vasorelaxant potency vs. cromakalim - dissociates direct cardioprotection from systemic vascular effects. • Retains efficacy under glibenclamide in rabbit models (infarct size: 17.2% vs. control 35.5%), enabling study of KATP-independent anti-ischemic pathways. • Supplied at ≥98% purity with full QC documentation.

Molecular Formula C19H25N5O2
Molecular Weight 355.4 g/mol
CAS No. 134017-78-0
Cat. No. B1662731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameU89232
CAS134017-78-0
SynonymsGuanidine, N-cyano-N'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-N''-(1,1-dimethylpropyl)-, trans-
trans-N-cyano-N'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-N''-(1,1-dimethylpropyl)guanidine
U 89232
U-89232
Molecular FormulaC19H25N5O2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCCC(C)(C)NC(=NC1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)NC#N
InChIInChI=1S/C19H25N5O2/c1-6-18(2,3)24-17(22-11-21)23-15-13-9-12(10-20)7-8-14(13)26-19(4,5)16(15)25/h7-9,15-16,25H,6H2,1-5H3,(H2,22,23,24)/t15-,16+/m0/s1
InChIKeyXOYZVGFXSLYSCF-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





U89232 (CAS 134017-78-0) for Cardiovascular Research: KATP Channel Opener with Cardiac Selectivity


U89232 (CAS 134017-78-0) is a cyanoguanidine analog of cromakalim and functions as an ATP-sensitive potassium (KATP) channel opener [1]. Chemically designated as trans-N-cyano-N'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-N''-(1,1-dimethylpropyl)guanidine, U89232 exhibits a molecular formula of C19H25N5O2 and a molecular weight of 355.43 g/mol [2]. Unlike prototypical KATP channel openers that produce both vasodilation and cardiac effects, U89232 demonstrates cardioselective properties, providing myocardial protection during ischemia without altering systemic hemodynamics [3]. This compound is primarily utilized in preclinical cardiovascular research investigating ischemic injury, myocardial infarction, and the therapeutic potential of tissue-selective potassium channel modulation.

Why U89232 Cannot Be Substituted with Other KATP Channel Openers in Myocardial Ischemia Research


Generic substitution among KATP channel openers is scientifically invalid due to fundamentally divergent tissue selectivity profiles and mechanism-of-action characteristics. Prototypical openers such as cromakalim and pinacidil exhibit both potent vasodilatory and cardiac effects, producing significant hemodynamic alterations that confound interpretation of cardioprotective outcomes [1]. In contrast, U89232 demonstrates a unique pharmacological fingerprint: it provides substantial infarct size reduction in the complete absence of hemodynamic changes [2]. Furthermore, the mechanistic basis of U89232's cardioprotection differs substantially from cromakalim, as evidenced by differential sensitivity to glibenclamide antagonism in vascular versus cardiac tissue and, in certain experimental contexts, protection that persists despite KATP channel blockade [3]. These distinctions render U89232 uniquely suited for experiments requiring dissociation of direct myocardial protection from systemic vascular effects.

Quantitative Differentiation of U89232: Comparative Evidence Against KATP Channel Opener Comparators


Cardioselectivity: Hemodynamic-Neutral Infarct Size Reduction in Porcine Model

U89232 demonstrates cardioselective protection in a porcine myocardial ischemia-reperfusion model. Infusion of U89232 (3 mg/kg i.v. over 15 min) before 60 min of LADCA occlusion significantly reduced infarct size to 18.5 ± 3.7% of the risk region compared to 63.2 ± 3.3% in saline-treated controls (p < 0.001) [1]. Critically, this substantial 71% relative reduction in infarct size occurred in the complete absence of hemodynamic alterations or changes in regional contractile wall function [2]. This profile contrasts sharply with non-selective KATP channel openers such as cromakalim and pinacidil, which produce vasodilation and hemodynamic changes that accompany their cardioprotective effects [3].

Myocardial ischemia Cardioprotection Hemodynamics

Vascular Potency Differential: 100-Fold Lower Vasorelaxant Activity than Cromakalim

In isolated vascular tissue preparations, U89232 exhibits approximately 100-fold lower vasorelaxant potency compared to its parent compound cromakalim [1]. While all three KATP channel openers tested (cromakalim, pinacidil, and U89232) produced concentration-dependent relaxation in isolated vascular segments, cromakalim was approximately 100-fold more potent than either pinacidil or U89232 [2]. This marked reduction in vascular activity underlies the hemodynamic neutrality observed in vivo. In isolated rabbit cardiac tissue, U89232 had little effect on maximum developed tension, whereas cromakalim and pinacidil significantly decreased maximum developed tension in a concentration-dependent manner [3].

Vascular pharmacology Tissue selectivity Potency comparison

Differential Glyburide Antagonism: Blunted Reversal vs. Complete Antagonism

Glyburide (glibenclamide), a selective KATP channel blocker, exhibits differential antagonism profiles across KATP channel openers. In isolated vascular preparations, glyburide completely antagonized the vasorelaxant effects of pinacidil but merely blunted the effects of both cromakalim and U89232 [1]. In cardiac tissue, glyburide effectively antagonized the effects of cromakalim and pinacidil on maximum developed tension [2]. In the porcine ischemia-reperfusion model, glibenclamide (1 mg/kg i.v.) completely blocked the infarct size-reducing effect of U89232 (IS: 61.2 ± 9.1% in glibenclamide + U89232 group vs. 18.5 ± 3.7% with U89232 alone; p < 0.001) [3], confirming that U89232's in vivo cardioprotection in the porcine model is mediated through KATP channel opening. However, this contrasts with findings in a rabbit model where U89232 retained protective capacity in the presence of glibenclamide, suggesting context-dependent mechanisms [4].

KATP channel Pharmacological antagonism Mechanism of action

Context-Dependent Mechanism: Glibenclamide-Insensitive Cardioprotection in Rabbit Model

In a rabbit model of myocardial ischemia-reperfusion, U89232 exhibits a fundamentally different mechanistic profile compared to cromakalim. In this model, U89232 reduced infarct size to 17.2 ± 4.9% of the risk region in the presence of glibenclamide, a value substantially lower than control infarct size of 35.5 ± 4.6% (p = NS reported for the glibenclamide + U89232 comparison) [1]. This contrasts with cromakalim, whose protective effect was completely abolished by glibenclamide co-administration (necrosis: 35.1 ± 3.8% of risk region with cromakalim + glibenclamide vs. 35.5 ± 4.6% in controls) [2]. This indicates that while cromakalim's cardioprotection in the rabbit model is entirely KATP channel-dependent, U89232 produces myoprotection independent of KATP channel inhibition, suggesting the engagement of novel anti-ischemic mechanisms [3].

Myocardial ischemia Alternative mechanism KATP-independent protection

Optimal Research and Industrial Applications for U89232 (CAS 134017-78-0) Based on Quantitative Evidence


Myocardial Ischemia-Reperfusion Studies Requiring Hemodynamic Neutrality

U89232 is optimally deployed in porcine or large-animal models of myocardial ischemia-reperfusion where the research objective demands evaluation of direct cardioprotective efficacy without hemodynamic confounding. The compound's ability to reduce infarct size by 71% (from 63.2% to 18.5% of risk region) while producing no detectable changes in systemic hemodynamics or regional contractile wall function makes it uniquely suitable for this application [1]. Unlike cromakalim and pinacidil, which induce vasodilation and hemodynamic alterations that complicate data interpretation, U89232 allows researchers to isolate and quantify myocardial-specific protective mechanisms [2].

Investigating Non-KATP-Mediated Cardioprotective Pathways

U89232 is the compound of choice for research programs investigating alternative or adjunct cardioprotective mechanisms beyond canonical KATP channel opening. In rabbit ischemia-reperfusion models, U89232 retains significant cardioprotective efficacy (infarct size: 17.2% vs. control 35.5%) in the presence of glibenclamide, a condition under which cromakalim's protection is completely abolished [3]. This property enables the study of novel anti-ischemic pathways and is particularly valuable in disease states where KATP channel function may be impaired or where targeting multiple protective pathways is therapeutically desirable [4].

Tissue-Selective KATP Channel Pharmacology Studies

U89232 serves as a critical reference compound for studies examining tissue-selective KATP channel modulation. Its approximately 100-fold lower vasorelaxant potency compared to cromakalim, combined with differential glyburide antagonism profiles across vascular versus cardiac tissues, provides a well-characterized pharmacological fingerprint for structure-activity relationship studies and for validating tissue-selectivity assays [5]. Researchers developing next-generation cardioselective KATP openers can utilize U89232 as a benchmark for desired selectivity profiles [6].

Comparative Tool Compound for KATP Channel Opener Mechanism Dissection

U89232 is an essential comparator in studies designed to dissect the mechanistic heterogeneity among KATP channel openers. The compound's unique profile—combining cromakalim-like blunted glyburide antagonism in vascular tissue with cardiac protection that can be either glibenclamide-sensitive (porcine model) or glibenclamide-insensitive (rabbit model) depending on species context—makes it an indispensable tool for distinguishing compound-specific from class-wide pharmacological effects [7]. Researchers conducting systematic comparisons of KATP channel openers should include U89232 to fully characterize the spectrum of possible pharmacological outcomes [8].

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